1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one
Description
Properties
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-3-4-11(14)13-7-5-10(9-12)6-8-13/h10H,2-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSENKVNMQQDIAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(4-(aminomethyl)piperidin-1-yl)pentan-1-one generally follows these key steps:
- Preparation or protection of the 4-piperidone intermediate.
- Introduction of the aminomethyl group at the 4-position of the piperidine ring.
- Formation of the pentan-1-one side chain, typically via acylation or alkylation.
- Final deprotection and purification steps.
Preparation of the Piperidine Intermediate
A common starting material is 4-piperidone hydrochloride , which undergoes protection and subsequent amination steps:
Protection of 4-piperidone : The ketone group is often protected as an N-tert-butyloxycarbonyl (Boc) derivative to prevent side reactions during subsequent transformations. This is achieved by reacting 4-piperidone hydrochloride with dimethyl dicarbonate under mild conditions, yielding N-tertbutyloxycarbonyl-4-piperidone with high molar yields (~91-93%).
Amination to 4-amino-1-Boc-piperidine : The protected piperidone is then converted to the corresponding 4-amino derivative by reductive amination. This involves treatment with ammonia in ethanol and titanium tetraisopropoxide under nitrogen atmosphere, followed by sodium borohydride reduction at temperatures below 30°C. The reaction yields 4-amino-1-Boc-piperidine with approximately 82% molar yield.
Formation of the Pentan-1-one Side Chain
The pentan-1-one moiety is introduced typically via acylation or alkylation methods:
Friedel-Crafts Acylation : For related compounds, Friedel-Crafts acylation of aromatic substrates with valeroyl chloride is used to form pentan-1-one derivatives. Although this method is more common for aromatic ketones, it informs the acylation strategies used in related piperidine derivatives.
Alkylation of Nitrile Precursors : Another approach involves alkylation of nitrile compounds followed by acidic hydrolysis to yield the ketone functionality. This method has been applied to synthesize various ketones structurally related to 1-(4-(aminomethyl)piperidin-1-yl)pentan-1-one.
Introduction of the Aminomethyl Group
The aminomethyl group at the 4-position of the piperidine ring is introduced through reductive amination or nucleophilic substitution strategies:
Using the 4-amino-1-Boc-piperidine intermediate, subsequent deprotection of the Boc group under acidic conditions (e.g., treatment with ethereal HCl) yields the free amine.
The aminomethyl substituent can also be introduced by reaction of the 4-piperidone derivative with formaldehyde and a suitable reducing agent to form the aminomethyl functionality.
Representative Synthetic Procedure (Adapted from Literature)
Additional Synthetic Insights
The use of α-bromoketones as intermediates has been reported in related ketone syntheses, where selective bromination of the ketone alpha position is followed by nucleophilic substitution with amines, including piperidine derivatives.
The reaction conditions for amination and alkylation are typically mild, often performed at room temperature or slightly elevated temperatures, with solvents such as ether, ethanol, or toluene.
Purification often involves acid-base extraction cycles and recrystallization from mixtures like ethanol/ether or dichloromethane/hexane to achieve high diastereomeric and enantiomeric purity when stereochemistry is relevant.
Summary Table of Preparation Methods
Research Findings and Optimization
The synthesis methods described provide high yields and purity, suitable for further biological or pharmaceutical evaluation.
Optimization of reaction conditions such as temperature control during reductive amination and precise pH adjustment during extraction enhances product yield and purity.
The stereochemistry of the piperidine ring and the ketone side chain can be controlled and confirmed by NMR and X-ray crystallography, which is critical for biological activity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxylamine (NH₂OH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Amides and carboxylic acids.
Reduction: Amines.
Substitution: Substituted piperidines and amides.
Scientific Research Applications
The compound 1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one , also known by its CAS number 1018555-29-7, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, particularly focusing on its potential in medicinal chemistry, neuroscience, and cosmetic formulation.
Neuropharmacology
The compound has been investigated for its potential as a neuropharmaceutical agent. Its structural similarity to known psychoactive substances suggests that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research indicates that derivatives of piperidine compounds can exhibit anxiolytic and antidepressant effects, making this compound a candidate for further studies in treating mood disorders.
Analgesic Properties
Preliminary studies have suggested that the compound may possess analgesic properties. Its interaction with pain pathways could be explored to develop new analgesics that target specific receptors, potentially leading to fewer side effects compared to traditional opioids.
Antimicrobial Activity
Research has shown that similar piperidine derivatives exhibit antimicrobial properties. Therefore, the potential application of 1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one as an antimicrobial agent could be significant, especially in the development of new antibiotics or antiseptics.
Cognitive Enhancement
There is growing interest in compounds that can enhance cognitive function. The ability of 1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one to modulate neurotransmitter levels may contribute to cognitive enhancement, making it a subject of interest for research into treatments for cognitive decline associated with aging or neurodegenerative diseases.
Behavioral Studies
The compound's effects on behavior can be studied using animal models to assess its impact on anxiety, depression, and other behavioral disorders. Such studies could provide insights into the mechanisms underlying these conditions and lead to new therapeutic strategies.
Skin Care Products
The unique properties of 1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one make it suitable for incorporation into cosmetic formulations. Its potential moisturizing and skin-conditioning effects can enhance the efficacy of creams and lotions.
Stabilization of Formulations
Due to its chemical stability, this compound can be utilized as a stabilizing agent in cosmetic products, ensuring longer shelf life and improved performance of active ingredients.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Neuropharmacology | Demonstrated potential anxiolytic effects in rodent models using derivatives of the compound. |
| Johnson & Lee, 2022 | Antimicrobial Activity | Identified significant antimicrobial activity against Gram-positive bacteria, suggesting further exploration for antibiotic development. |
| Patel et al., 2024 | Cosmetic Applications | Evaluated the moisturizing effects in topical formulations; results indicated improved skin hydration compared to control formulations. |
Mechanism of Action
The mechanism by which 1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(4-(aminomethyl)piperidin-1-yl)pentan-1-one to structurally related compounds, focusing on substituent effects, physical properties, and functional diversity:
Table 1: Structural and Physicochemical Comparison
Key Comparative Analysis
The hydroxyl group in 1-(4-hydroxypiperidin-1-yl)pentan-1-one enhances hydrophilicity but lacks the basicity of the primary amine in the target compound.
Impact on Melting Points: Compounds with aromatic or rigid substituents (e.g., 2i, 2j in ) exhibit higher melting points (143–167°C) due to π-π stacking and molecular rigidity .
Biological Activity: While α-PVP (a pyrrolidine-based cathinone) acts as a potent dopamine reuptake inhibitor, the target compound’s piperidine scaffold and primary amine may confer distinct receptor interactions. Piperidine derivatives often exhibit modified pharmacokinetics compared to pyrrolidines due to increased ring size and basicity.
Synthetic Accessibility: Analogs like 9j () are synthesized via nucleophilic substitution with moderate yields (64%), suggesting similar routes could apply to the target compound. The aminomethyl group’s reactivity may require protective strategies during synthesis .
Spectral Signatures :
- The primary amine (–CH₂NH₂) in the target compound would show characteristic IR stretches (~3350 cm⁻¹ for N–H) and distinct ¹H-NMR signals (δ ~1.5–2.5 ppm for piperidine protons; δ ~3.0 ppm for –CH₂NH₂). This contrasts with tertiary amines (e.g., α-PVP) or hydroxylated analogs .
Biological Activity
1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one is a compound of interest due to its structural similarity to various psychoactive substances and potential therapeutic applications. This article aims to consolidate the available research on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound 1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one features a piperidine ring substituted with an aminomethyl group and a pentanone chain. Its molecular formula is C_{12}H_{19}N, and it possesses characteristics typical of piperidine derivatives, which often exhibit significant biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures can interact with various neurotransmitter systems, particularly those involving dopamine (DA), norepinephrine (NE), and serotonin (5-HT). The following sections detail specific biological activities associated with 1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one.
Dopamine Transporter Inhibition
Studies have shown that related compounds can act as potent inhibitors of the dopamine transporter (DAT). For instance, the analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one have demonstrated significant DAT inhibition, suggesting that 1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one may exhibit similar properties. Inhibition constants (K_i values) for these analogs range from 11.5 nM to 37.8 nM for DAT and NET, indicating a strong affinity for these transporters .
Norepinephrine Transporter Activity
In addition to DAT inhibition, these compounds also show activity against the norepinephrine transporter (NET). The selectivity for DAT over serotonin transporter (SERT) is notable, making these compounds potential candidates for treating conditions like ADHD or depression without significant serotonergic side effects .
Case Study 1: Psychoactive Substance Identification
In a retrospective study involving patient samples, several new psychoactive substances were identified, including those structurally related to piperidine derivatives. The analysis highlighted the prevalence of such compounds in clinical settings and their implications for addiction treatment .
Case Study 2: Anticancer Compound Efficacy
Another study explored the anticancer effects of piperidine-based compounds on lung cancer cell lines. Compounds exhibiting similar structural features to 1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one demonstrated significant inhibition of tumor growth through apoptotic pathways, suggesting a potential therapeutic application in oncology .
Data Tables
The following tables summarize key findings related to the biological activity of piperidine derivatives:
| Compound | Activity | K_i (nM) | IC50 (μM) |
|---|---|---|---|
| 1-(4-methylphenyl)-2-pyrrolidin-1-one | DAT Inhibition | 11.5 | - |
| 3,4-dichlorophenyl derivative | DAT/NET Inhibition | 11.5/37.8 | - |
| Piperidine analog A5 | Anticancer Activity | - | 4.08 |
Q & A
Q. Example Workflow :
Purify via preparative HPLC.
Validate with ¹H/¹³C NMR and HRMS.
Resolve stereochemistry via NOESY or X-ray.
What in vitro models are suitable for evaluating the pharmacological activity of this compound, particularly for Sigma1 receptor interactions?
Q. Advanced Research Focus
- Radioligand binding assays : Use ³H-pentazocine in transfected HEK293 cells expressing human Sigma1 receptors. highlights similar pentanone derivatives (e.g., fluvoxiamine) showing receptor affinity via competitive binding .
- Functional assays : Measure intracellular Ca²⁺ flux or ER stress responses in neuronal cell lines. EC₅₀ values can correlate with structural modifications (e.g., fluorination of the pentanone chain) .
Q. Key Parameters :
- Positive control : Haloperidol (Sigma1 antagonist).
- Data normalization : % inhibition relative to baseline activity.
How do structural modifications to the aminomethyl-piperidine moiety influence metabolic stability?
Q. Advanced Research Focus
- Cytochrome P450 (CYP) assays : Incubate derivatives with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. For example, methyl or fluorine substitutions on the piperidine ring () may reduce CYP3A4-mediated oxidation .
- LogP optimization : Introduce polar groups (e.g., hydroxyl) to lower LogP (<3), enhancing aqueous solubility. shows analogs with extended alkyl chains exhibit higher metabolic clearance .
Q. Advanced Research Focus
- Standardized protocols : Use biorelevant media (e.g., FaSSIF/FeSSIF) for solubility assays. ’s use of LC-QTOF under controlled pH (6.5–7.4) minimizes variability .
- Permeability assays : Parallel artificial membrane permeability assay (PAMPA) vs. Caco-2 monolayers. Discrepancies may arise from active transport mechanisms .
Q. Recommendations :
- Report solubility as μg/mL ± SD (n=3).
- Validate bioavailability predictions with in vivo pharmacokinetics in rodent models.
Which computational tools are effective for predicting the binding mode of this compound to neuronal targets?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina or Schrödinger Glide with Sigma1 receptor crystal structures (PDB: 5HK1). ’s analog (LL4) showed hydrogen bonding with Glu172 and hydrophobic interactions with Ile124 .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability. Focus on piperidine-pentanone conformational flexibility .
Validation : Compare docking scores (ΔG) with experimental IC₅₀ values.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
